4-Biphenylcarboxylic acid potassium salt
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Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, potassium salt: is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a biphenyl structure with a carboxylic acid group at the 4-position, which is neutralized by potassium. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, potassium salt typically involves the reaction of [1,1’-Biphenyl]-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the potassium ion to form the potassium salt. The reaction can be represented as follows:
[1,1’-Biphenyl]-4-carboxylic acid+KOH→[1,1’-Biphenyl]-4-carboxylic acid, potassium salt+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale neutralization reactions using similar methods but optimized for higher yields and purity. The process typically includes steps such as dissolution, neutralization, filtration, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-carboxylic acid, potassium salt can undergo oxidation reactions, where the biphenyl structure may be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form biphenyl derivatives with reduced carboxylic acid groups.
Substitution: The biphenyl structure allows for various substitution reactions, where different substituents can be introduced at various positions on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using halogens (Cl2, Br2) or nitration reactions using nitric acid (HNO3) are common.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with altered carboxylic acid groups.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of biphenyl derivatives and their chemical properties.
Biology:
- Investigated for its potential biological activities and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials for electronic and energy storage applications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, potassium salt involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the biphenyl structure provides a rigid framework for these interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, potassium salt: Similar structure but with an additional carboxylic acid group.
[1,1’-Biphenyl]-2-carboxylic acid, potassium salt: Carboxylic acid group at a different position on the biphenyl ring.
[1,1’-Biphenyl]-4-sulfonic acid, potassium salt: Sulfonic acid group instead of a carboxylic acid group.
Uniqueness:
- The specific positioning of the carboxylic acid group at the 4-position on the biphenyl ring provides unique chemical properties and reactivity.
- The potassium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various applications.
Properties
CAS No. |
62698-50-4 |
---|---|
Molecular Formula |
C13H10KO2 |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
potassium;4-phenylbenzoate |
InChI |
InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15); |
InChI Key |
BHKXNUJWGQEUHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O.[K] |
62698-50-4 | |
Related CAS |
92-92-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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